molecular formula C8H10F2O2 B15298995 3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid

3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B15298995
M. Wt: 176.16 g/mol
InChI Key: RIQCCGAPJJVJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane framework. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the bicyclic hexane ring, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which is used to create the bicyclic framework. This reaction can be carried out using a mercury lamp, although this method requires special equipment and glassware . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the use of photochemistry and other advanced synthetic techniques are likely employed in industrial settings to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms and the methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid: Lacks the fluorine atoms but shares the same bicyclic framework.

    Bicyclo[2.1.1]hexane derivatives: Various derivatives with different substituents on the bicyclic framework.

Uniqueness

The presence of two fluorine atoms in 3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid makes it unique compared to other similar compounds. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity, stability, and interaction with biological molecules .

Properties

Molecular Formula

C8H10F2O2

Molecular Weight

176.16 g/mol

IUPAC Name

3,3-difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C8H10F2O2/c1-6-2-7(3-6,5(11)12)4-8(6,9)10/h2-4H2,1H3,(H,11,12)

InChI Key

RIQCCGAPJJVJCD-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CC2(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.